molecular formula C6H6N4O B13109816 3-Methoxytriazolo[4,5-b]pyridine CAS No. 61822-85-3

3-Methoxytriazolo[4,5-b]pyridine

Cat. No.: B13109816
CAS No.: 61822-85-3
M. Wt: 150.14 g/mol
InChI Key: ZVMICLBLTULFOO-UHFFFAOYSA-N
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Description

3-Methoxytriazolo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C6H6N4O. It is a member of the triazolopyridine family, characterized by a fused triazole and pyridine ring system.

Preparation Methods

The synthesis of 3-Methoxytriazolo[4,5-b]pyridine typically involves the methylation of 3-hydroxytriazolo[4,5-b]pyridine. This reaction can be carried out using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as acetone or dimethylformamide, to achieve the desired product.

The use of microwave-assisted synthesis has also been explored for related compounds, offering a more efficient and environmentally friendly approach .

Chemical Reactions Analysis

3-Methoxytriazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of polar solvents, controlled temperatures, and appropriate catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methoxytriazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antiproliferative effects on cancer cells . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

3-Methoxytriazolo[4,5-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which distinguish it from other related compounds.

Properties

IUPAC Name

3-methoxytriazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-11-10-6-5(8-9-10)3-2-4-7-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMICLBLTULFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C2=C(C=CC=N2)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80423617
Record name 3-Methoxytriazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61822-85-3
Record name 3-Methoxytriazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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